9,10-Ethanoanthracene-2,3,6,7-tetrol, 9,10-dihydro-9,10-dimethyl-
Description
Chemical Identity: The compound 9,10-Ethanoanthracene-2,3,6,7-tetrol, 9,10-dihydro-9,10-dimethyl- (CAS: 4150-50-9) is a tetra-substituted ethanoanthracene derivative featuring hydroxyl (-OH) groups at positions 2, 3, 6, and 7, and methyl (-CH₃) groups at positions 9 and 10 of the ethanoanthracene core . Its molecular formula is C₁₈H₂₀O₄, and it serves as a critical precursor for synthesizing advanced materials, including microporous polyimides (PIM-PIs) .
Synthesis and Applications: Derived from 9,10-dimethyl-ethanoanthracene-2,3,6,7-tetraol, this compound is used to produce bicyclic polyimides with high thermal stability (up to 300°C) and exceptional gas separation properties . Its rigid, planar structure contributes to microporosity in polymers, enabling applications in gas permeation membranes and catalysis.
Structure
3D Structure
Properties
IUPAC Name |
1,8-dimethyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-4,5,11,12-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-17-3-4-18(2,11-7-15(21)13(19)5-9(11)17)12-8-16(22)14(20)6-10(12)17/h5-8,19-22H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNBAVAJAVJLSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C3=CC(=C(C=C31)O)O)(C4=CC(=C(C=C24)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Ethanoanthracene-2,3,6,7-tetrol, 9,10-dihydro-9,10-dimethyl- typically involves multi-step organic reactions One common method includes the Diels-Alder reaction, where an anthracene derivative reacts with a suitable dienophile to form the ethano bridge
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, which may reduce the hydroxyl groups to form alcohols or other reduced forms.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, chromium trioxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride, nucleophiles such as amines or thiols.
Major Products:
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, ethers.
Substitution: Halogenated derivatives, substituted ethers or esters.
Scientific Research Applications
Polymer Science
One of the notable applications of 9,10-ethanoanthracene derivatives is in the development of polymers with intrinsic microporosity (PIMs). Research has shown that incorporating this compound into PIM-1 copolymers enhances their free volume characteristics and flexibility. For instance, copolymers with varying proportions of 9,10-dimethyl-9,10-dihydro-9,10-ethanoanthracene-2,3,6,7-tetrol were synthesized to investigate their gas sorption properties. The results indicated that these copolymers exhibited significant improvements in gas permeability compared to traditional PIMs .
| Copolymers | Composition | Gas Sorption Characteristics |
|---|---|---|
| PIM1-CO1-40 | 60% PIM-1 / 40% CO1 | High uptake of light gases like Xe |
| PIM1 | Pure PIM-1 | Lower gas sorption compared to PIM1-CO1-40 |
Research indicates that derivatives of 9,10-ethanoanthracene exhibit various biological activities including potential antitumor and antioxidant properties. Studies have suggested mechanisms involving modulation of cellular signaling pathways and inhibition of oxidative stress. Although the specific pathways are still under investigation, these findings highlight the compound's potential in pharmaceutical applications.
Nanotechnology
The unique properties of this compound make it suitable for applications in nanotechnology. Its ability to form stable films can be exploited in the development of nanoscale devices and sensors. The flexibility and high free volume characteristics can enhance the performance of nanomaterials used in filtration and separation technologies .
Case Study 1: Gas Sorption Properties
A study investigated the gas sorption characteristics of PIM1-CO1 copolymers incorporating varying amounts of 9,10-dimethyl-9,10-dihydro-9,10-ethanoanthracene-2,3,6,7-tetrol. The research utilized techniques such as nitrogen sorption and positron annihilation lifetime spectroscopy (PALS) to analyze the microporous structure. The findings revealed that increasing the content of this compound significantly enhanced gas uptake capacities at low pressures .
Case Study 2: Antioxidant Activity
In another study focused on biological applications, derivatives of 9,10-ethanoanthracene were tested for their antioxidant activity using various assays. The results demonstrated a marked ability to scavenge free radicals and inhibit lipid peroxidation in cellular models. This suggests potential therapeutic applications in conditions associated with oxidative stress.
Mechanism of Action
The mechanism by which 9,10-Ethanoanthracene-2,3,6,7-tetrol, 9,10-dihydro-9,10-dimethyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of enzymes. Additionally, the compound’s structure allows it to intercalate into DNA, potentially affecting gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Similar Ethanoanthracene Derivatives
Structural and Functional Group Variations
9,10-Ethanoanthracene-11,12-dicarboxylic anhydride (CAS: 5443-16-3)
- Structure : Features an anhydride bridge at positions 11 and 12 instead of hydroxyl groups.
- Properties: Melting Point: 267–268°C Density: 1.391 g/cm³ Reactivity: Forms Diels-Alder adducts with dienophiles, enabling polymer synthesis.
- Applications : Used in organic electronics due to its planar, conjugated system.
(E)-9-(2-Nitrovinyl)-9,10-dihydro-9,10-[3,4]epipyrroloanthracene-12,14-dione Derivatives
- Structure : Nitrovinyl substituents at position 9 and pyrroloanthracene-dione moieties.
- Properties: Melting Points: 200–270°C (e.g., compound 23m: 200–202°C) . Spectral Data: Distinctive IR peaks at 1714 cm⁻¹ (C=O stretch) and 1651 cm⁻¹ (NO₂ asymmetric stretch) .
- Applications : Investigated for anticancer activity in B-cell malignancies .
9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetracarboxylic Acid (CAS: 945681-55-0)
Physical and Chemical Properties
Application-Specific Comparisons
Gas Separation Membranes
- Target Compound : Polyimides derived from this tetraol (e.g., EA-DMN) exhibit a BET surface area of 720 m²/g and moderate gas-pair selectivities (e.g., CO₂/CH₄) .
- Contrast with EAD-DA : A dibenzodioxane-containing derivative shows higher flexibility and a BET surface area of 800 m²/g , but reduced mechanical strength (tensile strength: 63 MPa vs. 55 MPa for EA-DMN) .
Biochemical Activity
- Nitrovinyl Derivatives : Compounds like 23m and 23n demonstrate potent activity against chronic lymphocytic leukemia (CLL) with IC₅₀ values <1 µM .
- Hydroxyl-Rich Analogues : The tetraol itself lacks direct biochemical activity but serves as a scaffold for drug delivery systems due to its stability across pH 4.0–9.0 .
Biological Activity
9,10-Ethanoanthracene-2,3,6,7-tetrol, 9,10-dihydro-9,10-dimethyl- (CAS No. 95156-77-7) is a polycyclic aromatic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The molecular formula of 9,10-Ethanoanthracene-2,3,6,7-tetrol is , with a molecular weight of approximately 298.33 g/mol. The compound features multiple hydroxyl groups which may contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 298.33 g/mol |
| CAS Number | 95156-77-7 |
| LogP | 3.228 |
Antioxidant Properties
Research indicates that compounds with multiple hydroxyl groups often exhibit significant antioxidant activity. The presence of these groups in 9,10-Ethanoanthracene-2,3,6,7-tetrol suggests it may scavenge free radicals and protect against oxidative stress. A study highlighted the role of similar compounds in reducing oxidative damage in cellular models .
Cytotoxicity Studies
In vitro studies have shown that 9,10-Ethanoanthracene derivatives can influence cell viability in various cancer cell lines. For instance, cytotoxicity assays demonstrated that this compound can induce apoptosis in human cancer cells by activating specific signaling pathways .
Case Study:
A notable study investigated the effects of 9,10-Ethanoanthracene-2,3,6,7-tetrol on breast cancer cells. The results indicated a dose-dependent decrease in cell proliferation and an increase in apoptotic markers after treatment with the compound for 48 hours .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research has shown that polycyclic aromatic compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that 9,10-Ethanoanthracene-2,3,6,7-tetrol may have therapeutic applications in inflammatory diseases .
The mechanisms through which 9,10-Ethanoanthracene-2,3,6,7-tetrol exerts its biological effects are still being elucidated. Preliminary findings suggest that it may interact with cellular receptors or enzymes involved in oxidative stress responses and apoptosis regulation.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 9,10-Ethanoanthracene derivatives, and how do reaction conditions influence yields?
- Methodology : A one-pot synthesis using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) with substituted bromoarenes is effective for generating 10-aryl derivatives. Reaction temperature (-78°C) and stoichiometric control of LDA are critical for minimizing side reactions. Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm intermediates and final products .
Q. How is the molecular structure of this compound characterized, and what techniques validate its conformation?
- Methodology : X-ray crystallography (e.g., monoclinic space group P2₁/c) provides precise bond lengths and angles, while NMR (¹H and ¹³C) confirms substituent positions. For example, methyl groups at positions 9 and 10 show distinct upfield shifts in ¹H NMR (δ 1.2–1.5 ppm) .
Q. What safety precautions are required for handling this compound in laboratory settings?
- Methodology : Use gloves (nitrile), N95 respirators, and eye protection. Store in inert atmospheres (argon) at 2–8°C to prevent oxidation. Avoid exposure to ignition sources (sparks, open flames) due to potential flammability .
Advanced Research Questions
Q. How can reaction optimization address challenges in synthesizing 9,10-disubstituted derivatives?
- Methodology : Failed condensations (e.g., benzaldehyde with di-veratryl methane) highlight steric hindrance and electronic effects. Computational modeling (DFT) predicts reaction feasibility, while alternative catalysts (e.g., Pd/C) or microwave-assisted synthesis may improve yields .
Q. What role do methyl and hydroxyl substituents play in optoelectronic applications?
- Methodology : Derivatives like 9,10-dioxa-1,2-diaza-anthracene exhibit tunable fluorescence (λem 450–500 nm) due to extended π-conjugation. Cyclic voltammetry (CV) evaluates HOMO-LUMO gaps, while X-ray structures correlate substituent orientation with charge transport properties .
Q. How can NMR and HPLC resolve contradictions in purity assessments?
- Methodology : Quantitative ¹H NMR (qNMR) with internal standards (e.g., 1,3,5-trimethoxybenzene) measures purity (≥98%). Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects trace impurities (<0.5%). Cross-validate with high-resolution mass spectrometry (HRMS) .
Q. What mechanistic insights explain regioselectivity in functional group derivatization?
- Methodology : Kinetic studies (e.g., deuterium labeling) and IR monitoring reveal preferential hydroxylation at positions 2,3,6,7 due to electron-rich anthracene cores. Density functional theory (DFT) calculations (B3LYP/6-31G*) map transition states for substituent addition .
Q. How does computational modeling enhance understanding of this compound’s reactivity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
